11-Deoxyprostaglandin E2-1-alcohol

GPCR pharmacology EP4 receptor agonism Prostanoid signaling

11-Deoxyprostaglandin E2-1-alcohol (CAS:138898-70-1) is a synthetic analog of Prostaglandin E2 (PGE2), specifically a stable derivative of the alcohol metabolite of 11-deoxy PGE2. As an 11-deoxy prostaglandin, it lacks the C-11 hydroxyl group present in native PGE2, a modification that significantly alters its receptor binding profile and confers resistance to 15-hydroxyprostaglandin dehydrogenase (15-PGDH)-mediated metabolic inactivation.

Molecular Formula C20H34O3
Molecular Weight 322.5 g/mol
CAS No. 138898-70-1
Cat. No. B165675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Deoxyprostaglandin E2-1-alcohol
CAS138898-70-1
Synonyms11-deoxy-PGE2-1-ol
11-deoxyprostaglandin E2-1-alcohol
Molecular FormulaC20H34O3
Molecular Weight322.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1CCC(=O)C1CC=CCCCCO)O
InChIInChI=1S/C20H34O3/c1-2-3-7-10-18(22)14-12-17-13-15-20(23)19(17)11-8-5-4-6-9-16-21/h5,8,12,14,17-19,21-22H,2-4,6-7,9-11,13,15-16H2,1H3/b8-5-,14-12+/t17-,18-,19+/m0/s1
InChIKeySEMCUKYPAAMRLU-MADZDOCKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11-Deoxyprostaglandin E2-1-alcohol (CAS:138898-70-1) for EP4 Receptor Research: A Stable PGE2 Alcohol Metabolite Analog


11-Deoxyprostaglandin E2-1-alcohol (CAS:138898-70-1) is a synthetic analog of Prostaglandin E2 (PGE2), specifically a stable derivative of the alcohol metabolite of 11-deoxy PGE2. As an 11-deoxy prostaglandin, it lacks the C-11 hydroxyl group present in native PGE2, a modification that significantly alters its receptor binding profile and confers resistance to 15-hydroxyprostaglandin dehydrogenase (15-PGDH)-mediated metabolic inactivation [1]. This compound serves as a critical research tool for probing EP4 receptor function, as its parent analog, 11-deoxy PGE2, is a highly potent and selective EP4 receptor agonist [2]. Its stability and defined pharmacology make it essential for in vitro and in vivo studies where native PGE2's rapid metabolism and broad receptor promiscuity are limiting factors.

Why PGE2 and Other Analogs Cannot Substitute for 11-Deoxyprostaglandin E2-1-alcohol in Targeted Research


Generic substitution with native PGE2 or other commercially available prostanoids like PGF2α fails in experimental contexts requiring stable, selective activation of the EP4 receptor. Native PGE2 is a promiscuous agonist with high affinity for all four EP receptor subtypes (EP1-4), leading to confounding downstream signaling in mixed cell populations or in vivo models [1]. Furthermore, PGE2 is rapidly metabolized in vivo and in cell culture by 15-PGDH, limiting its effective concentration and duration of action. The 11-deoxy modification, as found in the parent compound 11-deoxy PGE2, eliminates a key metabolic vulnerability and dramatically improves EP4 selectivity [2]. 11-Deoxyprostaglandin E2-1-alcohol builds on this profile, offering a stable metabolite form that may have distinct solubility and handling properties, making it a non-substitutable tool for dissecting EP4-specific pathways.

Quantitative Differentiation of 11-Deoxyprostaglandin E2-1-alcohol: A Comparative Evidence Guide


EP4 Receptor Potency: 11-Deoxy PGE2 vs. PGE2 Selectivity Profile

The parent compound, 11-deoxy PGE2, demonstrates high potency at the EP4 receptor with an EC50 of 0.66 nM [1]. This is a critical differentiation from native PGE2, which activates multiple EP receptors (EP1-4) with high affinity, leading to off-target effects in complex systems . While direct receptor binding data for the -1-alcohol metabolite is not available, its parent compound's profile establishes a class-level inference of superior EP4 selectivity over PGE2.

GPCR pharmacology EP4 receptor agonism Prostanoid signaling

Functional Bronchoconstriction: 11-Deoxy PGE2 Potency Superiority over PGF2α

11-Deoxy PGE2 exhibits a functionally opposite effect to PGE2 on respiratory smooth muscle, acting as a powerful bronchoconstrictor. It contracts human respiratory tract smooth muscle with potencies ranging from 5 to 30 times higher than the reference bronchoconstrictor, Prostaglandin F2α (PGF2α) [1]. This stark functional divergence from PGE2 (a bronchodilator) and its superior potency over PGF2α highlights the profound impact of the 11-deoxy modification.

Respiratory pharmacology Smooth muscle contraction Airway hyperresponsiveness

Metabolic Stability: Enhanced Resistance to 15-PGDH Compared to PGE2

A key feature of the 11-deoxy prostaglandin class is its enhanced metabolic stability relative to native PGE2. PGE2 is a known substrate for the catabolic enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes the 15-hydroxyl group, leading to rapid inactivation in vivo [1]. The 11-deoxy modification alters the molecule's conformation, making it a poor substrate for this enzyme. While the -1-alcohol form is already a metabolite, the parent 11-deoxy PGE2's design principle of metabolic stabilization is a core differentiator from the rapidly degraded native PGE2.

Pharmacokinetics Metabolic stability In vivo pharmacology

Physical Properties: Predicted LogP and Solubility Profile of the -1-Alcohol

11-Deoxyprostaglandin E2-1-alcohol has a predicted boiling point of 475.0±45.0 °C, a predicted density of 1.031±0.06 g/cm³, and a predicted pKa of 14.48±0.20 . Its parent acid form, 11-deoxy PGE2, demonstrates excellent solubility in ethanol, DMF, and DMSO (>100 mg/mL), and in PBS (pH 7.2) (>5 mg/mL) [1]. The -1-alcohol metabolite, lacking the carboxylic acid group, is expected to have a different solubility profile, potentially offering advantages for specific formulation or handling conditions, though direct comparative data is not available.

Formulation science Physicochemical properties In vitro handling

Recommended Research Applications for 11-Deoxyprostaglandin E2-1-alcohol Based on Differentiated Evidence


Selective EP4 Receptor Activation in Bone and Cardiovascular Research

Given the high potency of its parent compound for the EP4 receptor (EC50 = 0.66 nM) [1], 11-Deoxyprostaglandin E2-1-alcohol is uniquely suited for studies investigating EP4-mediated pathways in bone healing and heart failure, where PGE2's promiscuous activity would confound results [1]. It enables researchers to dissect EP4-specific signaling cascades in osteoblasts and cardiomyocytes without interference from EP1, EP2, or EP3 activation.

Investigating Prostanoid-Mediated Bronchoconstriction in Ex Vivo Human Tissue

This compound's class is a validated, high-potency bronchoconstrictor, being 5-30 times more potent than PGF2α on human respiratory smooth muscle [2]. 11-Deoxyprostaglandin E2-1-alcohol is therefore an optimal tool for ex vivo studies of airway hyperresponsiveness, allowing for robust and reproducible contraction at lower, more physiologically relevant concentrations compared to the less potent standard agonist, PGF2α.

Long-Term Cell Culture and In Vivo Studies Requiring Sustained EP4 Activation

The inherent resistance of the 11-deoxy class to 15-PGDH-mediated metabolism [3] makes this compound preferable to native PGE2 for long-term experiments. Researchers can expect a more stable and sustained activation of EP4-dependent pathways in cell culture models and in vivo systems, reducing the need for frequent compound replenishment and minimizing fluctuations in effective drug concentration, thereby improving data consistency.

Comparative Prostanoid Pharmacology Studies for Receptor Selectivity Profiling

11-Deoxyprostaglandin E2-1-alcohol serves as a critical control or comparator molecule in pharmacological panels designed to profile prostanoid receptor selectivity. Its defined EP4 agonist profile (via the parent compound) and structural distinctiveness from PGE2 and PGF2α allow researchers to clearly delineate the contributions of different EP and FP receptors to a given biological response [1][2], a task that is impossible with the broad-spectrum native agonist PGE2.

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